4,5-Dichlorophthalic anhydride
Overview
Description
4,5-Dichlorophthalic anhydride is a chemical compound with the molecular formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da . It is also known by other names such as 5,6-dichloro-1,3-isobenzofurandione .
Synthesis Analysis
The synthesis of 4,5-Dichlorophthalic anhydride involves a reaction with hexanes and PhMe to provide anhydride 40 (9.23 g, 100%) as a beige powder .
Molecular Structure Analysis
The molecular structure of 4,5-Dichlorophthalic anhydride is represented by the formula C8H2Cl2O3 . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .
Chemical Reactions Analysis
4,5-Dichlorophthalic anhydride shows reactivity towards several nucleophiles, including thiosemicarbazide and different amines. This leads to the production of carboxylic acid derivatives resulting from anhydride’s opening, namely, phthalimide and dicarboxylic acid (1–12) products .
Physical And Chemical Properties Analysis
4,5-Dichlorophthalic anhydride is a beige powder with a melting point of 185-189 °C . It has an average mass of 217.006 Da and a monoisotopic mass of 215.938095 Da .
Scientific Research Applications
Chemical Reactivity and Synthesis
4,5-Dichlorophthalic anhydride (DCPA) exhibits significant chemical reactivity, making it a valuable compound in synthesis processes. Abuelizz et al. (2022) studied its reactivity with various nucleophiles, including thiosemicarbazide and different amines, to produce carboxylic acid derivatives. The study emphasizes DCPA's role in producing phthalimide and dicarboxylic acid products, valuable in chemical, plastic, agrochemical, and pharmaceutical industries. The structural confirmation of these products was achieved through NMR, IR, and MS spectroscopy, combined with Density-Functional Theory (DFT) studies (Abuelizz et al., 2022).
Photoreduction Studies
Research by Hansongnern et al. (2003) delved into the photoreduction of DCPA in 2-propanol, using time-resolved electron paramagnetic resonance. This study reveals insights into the excited triplet states and reaction dynamics of DCPA, contributing to a deeper understanding of its photophysical properties (Hansongnern et al., 2003).
Applications in Polymer Science
DCPA is also instrumental in the field of polymer science. Kricheldorf et al. (2005) synthesized new aromatic diamines from DCPA, which were subsequently used to create polyimides. These polyimides, characterized by high glass transition temperatures and low crystallization tendency, are significant for their potential applications in various industrial domains (Kricheldorf et al., 2005).
Catalytic Studies
The study of catalytic hydrogenolysis-dehalogenation of DCPA on supported bimetallic Pd catalysts by Liu Yue-ming (2003) provides insights into industrial applications, particularly in enhancing the activity and stability of catalysts for efficient chemical processes (Liu Yue-ming, 2003).
Photopolymerization
In photopolymerization, Xiao et al. (2014) and (2015) demonstrated the use of DCPA derivatives in initiating radical and cationic photopolymerizations under visible light. These studies highlight the versatility and performance of DCPA derivatives in advanced photopolymerization applications, contributing to the development of efficient and versatile photoinitiating systems (Xiao et al., 2014), (Xiao et al., 2015).
Luminescent Properties
The research by Badiane et al. (2018) on lanthanide-based coordination polymers with 4,5-dichlorophthalate ligand explored the tunable luminescence properties of these compounds. This study is significant for its potential in creating luminescent bar codes and multi-emissive materials, useful in various technological applications (Badiane et al., 2018).
Hydrogen-Bonded Structures
The study of hydrogen-bonded structures in proton-transfer compounds of DCPA with various Lewis bases by Smith et al. (2008, 2009, 2010) provides valuable insights into the molecular interactions and structural aspects of DCPA. These studies contribute to the understanding of its behavior in different chemical environments and its potential applications in material science and crystallography (Smith et al., 2008), (Smith et al., 2009), (Smith et al., 2010).
Photoinitiator Development
DCPA derivatives have been explored as photoinitiators in radical and cationic photopolymerizations under visible light. The work of Xiao et al. (2015) in this area demonstrates the structural effects of these derivatives on their initiating abilities, which is crucial for the development of advanced materials and technologies in the field of photopolymerization (Xiao et al., 2015).
Safety And Hazards
4,5-Dichlorophthalic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
The future directions of 4,5-Dichlorophthalic anhydride research could involve further exploration of its reactivity towards various nucleophiles. This could lead to the production of a wider range of carboxylic acid derivatives . Additionally, its potential applications in the chemical, plastic, agrochemical, and pharmaceutical industries could be further explored .
properties
IUPAC Name |
5,6-dichloro-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSOWUBMELTORB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10240970 | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichlorophthalic anhydride | |
CAS RN |
942-06-3 | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000942063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,5-Dichlorophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10240970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichlorophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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